molecular formula C12H14O2 B6323895 Methyl 4-cyclopropyl-2-methylbenzoate CAS No. 909698-09-5

Methyl 4-cyclopropyl-2-methylbenzoate

Cat. No. B6323895
M. Wt: 190.24 g/mol
InChI Key: ULOSWMDGEIECAT-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

Cyclopropylboronic acid (25.08 g, 292 mmol), anhydrous tribasic potassium phosphate (178.12 g, 839 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (6.925 g, 14.5 mmol), methyl 4-bromo-2-methylbenzoate (55.93 g, 244 mmol), and 600 mL of toluene were charged into a 1000 mL round bottom flask fitted with a stir bar, septum, and nitrogen inlet. Stirred the mixture rapidly and added 65 mL of water. Sparged the mixture with nitrogen for 30 min. Added tris(dibenzylideneacetone)dipalladium(0) (3.321 g, 3.63 mmol). The reaction mixture was sparged with nitrogen for 15 min. Sealed the flask with a cap and stirred at 90° overnight. Added 150 mL water and allowed to cool to room temperature. Filtered the two phase system through diatomaceous earth to remove the solids and washed the filter cake with EtOAc. Separated the filtrate phases and washed the organic phase with 2×200 mL 5% NaHCO3, 2×200 mL 10% Na2S2O3, and 200 mL brine. Dried the solution over MgSO4 and concentrated in vacuo. Vacuum distilled the residual liquid. Collected the fraction distilling at 108-111°/3 ton to obtain methyl 4-cyclopropyl-2-methylbenzoate as a clear colorless liquid (32.30 g, 170 mmol). 1H NMR (300 MHz, chloroform-d) ppm 0.71-0.80 (m, 2 H) 0.98-1.07 (m, 2 H) 1.83-1.95 (m, 1 H) 2.58 (s, 3 H) 3.87 (s, 3 H) 6.87-6.96 (m, 2 H) 7.83 (d, J=7.91 Hz, 1 H).
Quantity
25.08 g
Type
reactant
Reaction Step One
Quantity
178.12 g
Type
reactant
Reaction Step One
Quantity
55.93 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
6.925 g
Type
catalyst
Reaction Step One
Quantity
3.321 g
Type
catalyst
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:18]([CH3:26])[CH:17]=1.C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.O>[CH:1]1([C:16]2[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:18]([CH3:26])[CH:17]=2)[CH2:3][CH2:2]1 |f:1.2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
25.08 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
178.12 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
55.93 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)C
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6.925 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Step Two
Name
Quantity
3.321 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
65 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred the mixture rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stir bar
CUSTOM
Type
CUSTOM
Details
Sparged the mixture with nitrogen for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was sparged with nitrogen for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Sealed the flask with
CUSTOM
Type
CUSTOM
Details
a cap
STIRRING
Type
STIRRING
Details
stirred at 90° overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Added 150 mL water
FILTRATION
Type
FILTRATION
Details
Filtered the two phase system through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
washed the filter cake with EtOAc
CUSTOM
Type
CUSTOM
Details
Separated the filtrate phases
WASH
Type
WASH
Details
washed the organic phase with 2×200 mL 5% NaHCO3, 2×200 mL 10% Na2S2O3, and 200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the solution over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Vacuum distilled the residual liquid
CUSTOM
Type
CUSTOM
Details
Collected the fraction
DISTILLATION
Type
DISTILLATION
Details
distilling at 108-111°/3 ton

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 170 mmol
AMOUNT: MASS 32.3 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.